molecular formula C13H17NO4S B8018707 Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate

Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate

Cat. No.: B8018707
M. Wt: 283.35 g/mol
InChI Key: JNJOXQLAOFLRIN-UHFFFAOYSA-N
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Description

Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate is an organic compound with a complex structure that includes a dimethylcarbamoylsulfanyl group and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylcarbamoylsulfanyl)-2-methylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate exerts its effects involves interactions with specific molecular targets. The dimethylcarbamoylsulfanyl group can interact with enzymes, potentially inhibiting their activity. The phenoxy group may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(methylcarbamoylsulfanyl)-2-methylphenoxy]acetate
  • Methyl 2-[4-(ethylcarbamoylsulfanyl)-2-methylphenoxy]acetate
  • Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-ethylphenoxy]acetate

Uniqueness

Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-9-7-10(19-13(16)14(2)3)5-6-11(9)18-8-12(15)17-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJOXQLAOFLRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(=O)N(C)C)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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